![molecular formula C13H15ClO5 B2383907 Ethyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)propanoate CAS No. 701217-68-7](/img/structure/B2383907.png)
Ethyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)propanoate
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Overview
Description
Ethyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)propanoate is a research chemical with the molecular formula C13H15ClO5 . It has a molecular weight of 286.71 .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The canonical SMILES representation isCCOC(=O)C(C)OC1=C(C=C(C(=C1)Cl)C=O)OC
. This indicates the presence of an ester group (OC(=O)C), a chloro group (Cl), a formyl group (C=O), and a methoxy group (OC). Physical And Chemical Properties Analysis
This compound has a boiling point of 389.9±37.0 ℃ at 760 mmHg . Its density is approximately 1.2±0.1 g/cm3 . It has a topological polar surface area of 61.8 .properties
IUPAC Name |
ethyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO5/c1-4-18-13(16)8(2)19-12-6-10(14)9(7-15)5-11(12)17-3/h5-8H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGLUXRIPPVUJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C=C(C(=C1)Cl)C=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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